2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid
Description
2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid is a brominated pyrazole derivative with a 3,3-dimethyl-substituted butanoic acid moiety. The compound features a pyrazole ring substituted at the 4-position with bromine and at the 1-position with a branched butanoic acid chain.
The 3,3-dimethylbutanoic acid group is a recurring structural motif in medicinal chemistry and forensic toxicology, often associated with enhanced metabolic stability and detection challenges in biological matrices . This compound’s brominated pyrazole moiety may influence its electronic properties and binding affinity, making it relevant in drug design and synthetic cannabinoid research .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)7(8(13)14)12-5-6(10)4-11-12/h4-5,7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUFCRONJKRDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858106-82-7 | |
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the bromopyrazole with 3,3-dimethylbutanoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced derivatives with the bromine atom replaced.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Substituent Variations
- Bromine vs. Fluorine or Carboxamide Groups : The bromine atom in the target compound may enhance electrophilic reactivity compared to fluorine (e.g., in 5F-MDMB-PINACA) or carboxamide groups (e.g., DMBA-CHMINACA). This could influence binding to biological targets or metabolic pathways .
- This is evident in forensic studies where 3,3-dimethyl metabolites persist in post-mortem blood samples .
Metabolic Pathways
- Synthetic cannabinoids with 3,3-dimethylbutanoic acid groups undergo phase I metabolism (hydroxylation, oxidation) and phase II conjugation. The dimethyl substitution reduces the rate of β-oxidation, leading to longer detection windows in urine and blood .
Research Findings and Challenges
- Detection Challenges: Matrix effects in blood samples cause variability in identifying 3,3-dimethylbutanoic acid metabolites, complicating forensic casework .
- Synthetic Utility: The 3,3-dimethylbutanoic acid group is a versatile building block for optimizing drug candidates, as demonstrated in VHL inhibitor synthesis (58% yield) .
- Toxicity Concerns : Structural analogs like DMBA-CHMINACA are linked to severe adverse effects, including psychosis and tissue injury, highlighting the need for precise metabolic profiling .
Biological Activity
2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12BrN2O2
- Molecular Weight : 275.12 g/mol
The compound features a brominated pyrazole ring and a branched butanoic acid moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related pyrazolylpyrimidinones demonstrated potent activity against Mycobacterium tuberculosis (Mtb), suggesting that this compound may also possess similar effects due to structural similarities .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazolylpyrimidinones | <2 | Mycobacterium tuberculosis |
| Other Related Compounds | TBD | TBD |
The proposed mechanism of action for compounds in this class includes interference with iron homeostasis and potential inhibition of specific metabolic pathways in bacterial cells. The presence of bromine in the pyrazole ring may enhance binding affinity to biological targets, thereby increasing antimicrobial efficacy .
Case Study 1: Antitubercular Activity
A phenotypic screening study involving a library of compounds identified several pyrazolyl derivatives with promising antitubercular activity. The study highlighted the importance of structural features in maintaining efficacy against Mtb. The compounds demonstrated bactericidal activity and retained potency against clinical isolates, indicating potential for therapeutic application .
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the SAR of related compounds revealed that modifications on the pyrazole and butanoic acid moieties significantly affected biological activity. For instance, the introduction of halogens or varying alkyl chains altered the minimum inhibitory concentration (MIC) values, emphasizing the role of chemical structure in modulating activity .
Q & A
Q. What are the standard synthetic routes for 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling bromopyrazole derivatives with 3,3-dimethylbutanoic acid precursors. A general procedure (e.g., "Program G" in and ) includes:
- Step 1 : Reacting 4-bromopyrazole with a halogenated butanoic acid derivative under nucleophilic substitution conditions.
- Step 2 : Purification via flash chromatography (e.g., 10% methanol in dichloromethane) or preparative HPLC.
- Optimization : Adjusting solvent polarity, reaction temperature (e.g., 60–80°C), and stoichiometric ratios of reagents to improve yields. For example, increasing equivalents of the bromopyrazole moiety can enhance coupling efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming the pyrazole ring substitution pattern and butanoic acid backbone. Coupling constants in 1H NMR resolve stereochemical ambiguities (e.g., diastereotopic protons in the dimethyl group).
- HRMS : Validates molecular formula (e.g., C9H12BrN2O2) and isotopic patterns.
- 19F NMR (if fluorinated analogs are synthesized) : Confirms fluorine substitution in related derivatives.
- HPLC-PDA : Assesses purity (>95% in most cases) and detects trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data arising from stereochemical complexities?
Methodological Answer: Stereochemical ambiguities (e.g., epimerization) require:
- Variable Temperature NMR : To observe dynamic equilibria between epimers.
- Chiral Chromatography : Using columns like Chiralpak® IG-3 with hexane:isopropanol gradients to separate enantiomers.
- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .
Q. What strategies are recommended for analyzing and minimizing impurities during synthesis?
Methodological Answer:
- HPLC-MS Monitoring : Use C18 columns (e.g., Agilent Zorbax SB-C18) with acetonitrile/water gradients to identify byproducts (e.g., dehalogenated or dimerized species).
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove hydrophobic impurities.
- Reaction Quenching : Rapid cooling after coupling steps prevents side reactions.
- Table 1 : Example impurity profiles from analogous syntheses:
| Compound ID | Major Impurity (%) | Purification Method | Final Purity (%) | Reference |
|---|---|---|---|---|
| 22 | 3.2 (dimer) | Column Chromatography | 94.5 | |
| 24 | 2.8 (epimer) | Chiral Separation | 95.7 |
Q. How does the bromopyrazole moiety influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The 4-bromo group on pyrazole:
- Enhances Electrophilicity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis).
- Steric Effects : The 3,3-dimethylbutanoic acid backbone may restrict rotational freedom, impacting binding to biological targets.
- SAR Studies : Substituting bromine with chlorine or fluorine alters pharmacokinetic properties (e.g., logP, metabolic stability). See Table 2 for comparative
| Derivative | Substituent | logP | IC50 (nM) | Reference |
|---|---|---|---|---|
| 22 | 4-Br | 3.1 | 12.4 | |
| 23 | 4-Cl | 2.8 | 18.9 | |
| 24 | 4-F | 2.5 | 25.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
